molecular formula C19H15F3N2O2S2 B2910449 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034254-06-1

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2910449
CAS No.: 2034254-06-1
M. Wt: 424.46
InChI Key: OKKZWYDFINWOGR-UHFFFAOYSA-N
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Description

N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a bithiophene-based ethanediamide derivative featuring a trifluoromethylphenyl substituent. Its structure combines a conjugated 2,3'-bithiophene moiety linked via an ethyl spacer to an ethanediamide core, with the terminal amide group attached to a 2-(trifluoromethyl)phenyl ring. This compound is of interest in medicinal chemistry due to the electronic properties of the bithiophene (enhancing π-π interactions) and the lipophilic, electron-withdrawing trifluoromethyl group, which may improve bioavailability and target binding .

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2S2/c20-19(21,22)14-3-1-2-4-15(14)24-18(26)17(25)23-9-7-13-5-6-16(28-13)12-8-10-27-11-12/h1-6,8,10-11H,7,9H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKZWYDFINWOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the bithiophene and trifluoromethylphenyl intermediates. The key steps include:

    Formation of Bithiophene Intermediate: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Trifluoromethylphenyl Group: This step involves the functionalization of the phenyl ring with a trifluoromethyl group, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic aromatic substitution.

    Amide Bond Formation: The final step involves the coupling of the bithiophene and trifluoromethylphenyl intermediates through amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide bond.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-aryl-N'-substituted ethanediamides, which exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name Key Substituents Molecular Weight Key Properties/Findings Reference
N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-N'-[2-(trifluoromethyl)phenyl]ethanediamide 2,3'-Bithiophene, 2-(CF₃)phenyl ~424.9* High lipophilicity due to CF₃; potential for enhanced CNS penetration
N-({[2,3'-Bifuran]-5-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide 2,3'-Bifuran, 2-(SCH₃)phenyl ~372.4* Reduced electron-withdrawing effect (SCH₃ vs. CF₃); lower metabolic stability
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide 2,2'-Bithiophene, 3-Cl-4-F-phenyl, hydroxyethyl 424.9 Hydroxyethyl linker increases polarity; Cl/F substituents may enhance halogen bonding
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide Indole-piperidine, 3-(CF₃)phenyl 474.5 Bulky indole-piperidine group improves selectivity for serotonin receptors
N-(2-(Chloro-5-methylthiophenyl))-N'-(3-(trifluoromethyl)phenyl)ethanediamide Chloro-methylthiophenyl, 3-(CF₃)phenyl ~400.3* Methylthio group reduces affinity compared to CF₃ analogs (e.g., Ki = 12 nM vs. 5 nM)

*Estimated based on molecular formula.

Key Research Findings

Substituent Effects on Binding Affinity

  • Trifluoromethyl vs. Methylthio : The 2-(trifluoromethyl)phenyl group in the target compound confers higher binding affinity at the PCP site compared to methylthio-substituted analogs. For instance, replacing methylthio with trifluoromethyl in related compounds improved Ki values from 12 nM to 5 nM .
  • Halogen vs. Methyl Substitution : Halogen substituents (e.g., 6-F, 5-Br) on the N'-aryl group enhance affinity, while methyl or trifluoromethyl groups at the same position reduce binding, likely due to steric hindrance .

Pharmacokinetic Implications

  • Lipophilicity and Bioavailability : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration. However, excessive lipophilicity (e.g., in indole-piperidine analogs) may reduce aqueous solubility, necessitating formulation optimization .
  • Metabolic Stability : Ethanediamides with methylsulfanyl or hydroxyethyl substituents exhibit shorter half-lives in vivo due to susceptibility to CYP450-mediated oxidation .

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